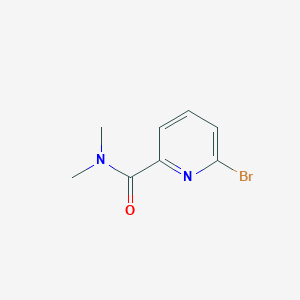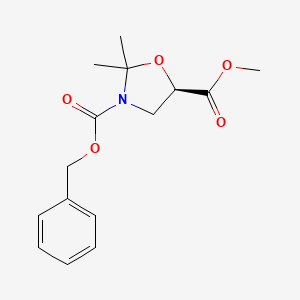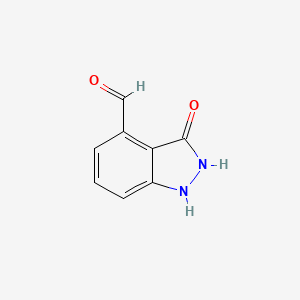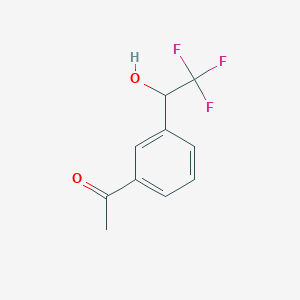
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone is a chemical compound with the molecular formula C10H9F3O2. It is known for its unique trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical and physical properties. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents. One common method includes the use of Grignard reagents, where 2,2,2-trifluoroacetophenone undergoes a reaction with a Grignard reagent to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of phase transfer catalysts and polar solvents can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to enzyme inhibition or modulation of receptor activity, depending on the specific biological context .
Comparación Con Compuestos Similares
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the hydroxyethyl substitution.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a similar trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness: 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone is unique due to its specific combination of a trifluoromethyl group and a hydroxyethyl group attached to a phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H9F3O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
1-[3-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-2-4-8(5-7)9(15)10(11,12)13/h2-5,9,15H,1H3 |
Clave InChI |
TTXZYSKONFKULU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


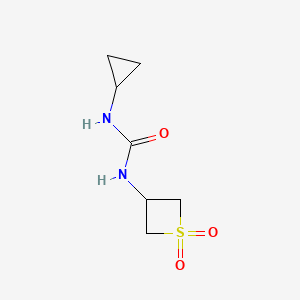
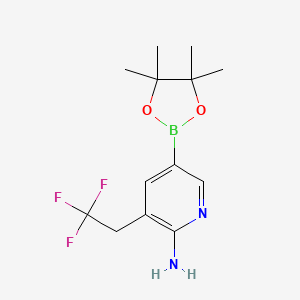

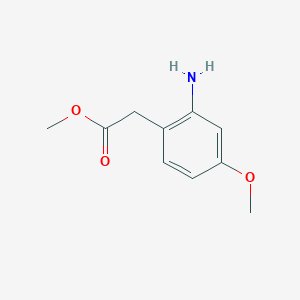
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
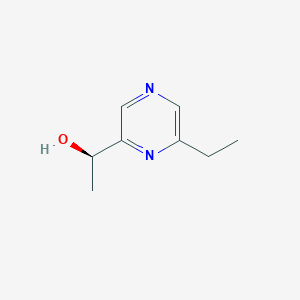

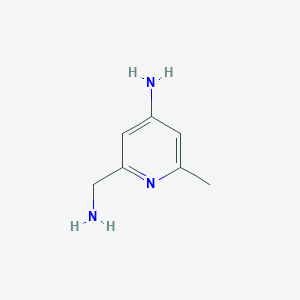
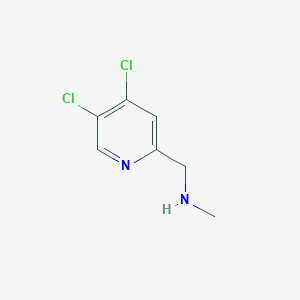
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
